2-(4-Chlorophenyl)-2-oxoethyl 9-oxofluorenecarboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 9-oxofluorenecarboxylate is a chemical compound that belongs to the class of organic compounds known as fluorenones. These compounds are characterized by a fluorene core with a ketone group at the 9-position. The presence of the 4-chlorophenyl group and the 9-oxofluorenecarboxylate moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 9-oxofluorenecarboxylate typically involves the reaction of 9-fluorenone-4-carbonyl chloride with 4-chlorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 9-oxofluorenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used but may include ethers or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 9-oxofluorenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 9-oxofluorenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone-4-carbonyl chloride: A related compound with a similar fluorene core but different functional groups.
4-Chlorobenzyl 9-oxo-9H-fluorene-3-carboxylate: Another compound with a chlorophenyl group and a fluorenone moiety.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 9-oxofluorenecarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H13ClO4 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C22H13ClO4/c23-14-10-8-13(9-11-14)19(24)12-27-22(26)18-7-3-6-16-15-4-1-2-5-17(15)21(25)20(16)18/h1-11H,12H2 |
InChI Key |
WHQOTTSBZDZCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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